molecular formula C7H3ClF3N3 B8805679 4-Chloro-2-(trifluoromethyl)-3h-imidazo[4,5-c]pyridine CAS No. 877402-76-1

4-Chloro-2-(trifluoromethyl)-3h-imidazo[4,5-c]pyridine

Cat. No. B8805679
Key on ui cas rn: 877402-76-1
M. Wt: 221.57 g/mol
InChI Key: BWQQJCVCKGTDPR-UHFFFAOYSA-N
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Patent
US07625888B2

Procedure details

A mixture of 400 mg (2.79 mmol) of 2-chloropyridine-3,4-diamine [H. Dvorakova et al., Collect. Czech. Chem. Commun., 58, 629 (1993)] and a few mL of trifluoroacetic acid was stirred at reflux overnight. The cooled solution was concentrated and then re-concentrated from ethanol. Flash chromatography of the residue on silica gel [0-10% of (9:1 methanol:concentrated ammonium hydroxide solution) in dichloromethane] yielded the title compound as a foam. LC-MS 222 (M+1).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([NH2:8])=[C:6]([NH2:9])[CH:5]=[CH:4][N:3]=1.[F:10][C:11]([F:16])([F:15])[C:12](O)=O>>[Cl:1][C:2]1[C:7]2[N:8]=[C:12]([C:11]([F:16])([F:15])[F:10])[NH:9][C:6]=2[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
ClC1=NC=CC(=C1N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The cooled solution was concentrated
CONCENTRATION
Type
CONCENTRATION
Details
re-concentrated from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC2=C1N=C(N2)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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